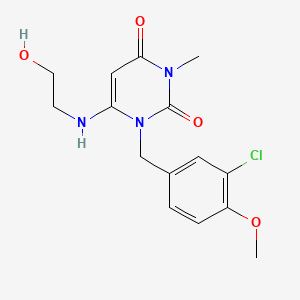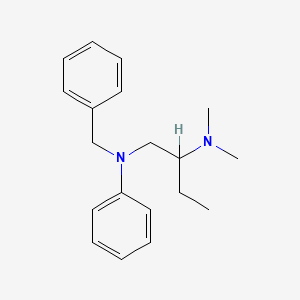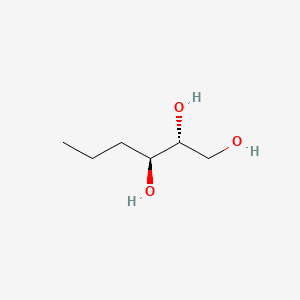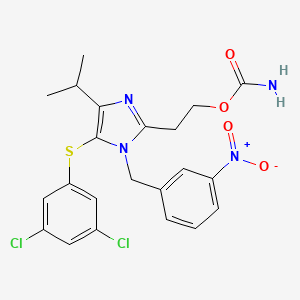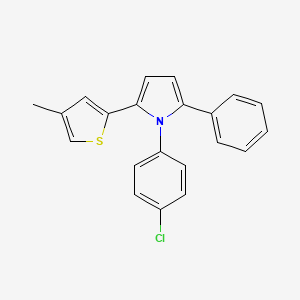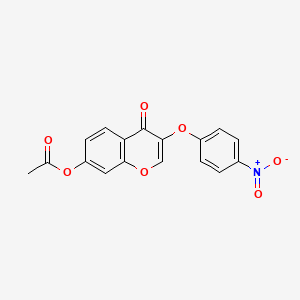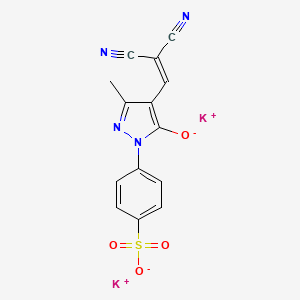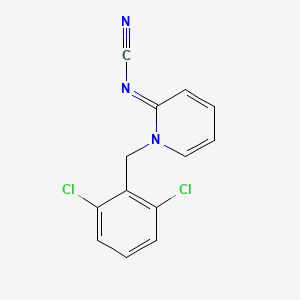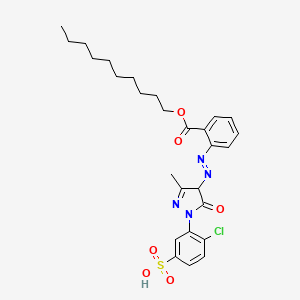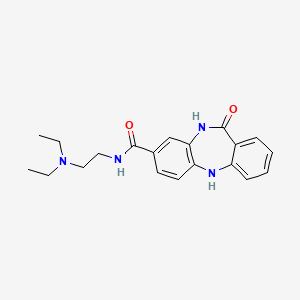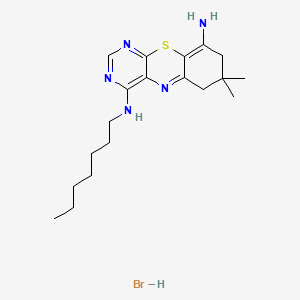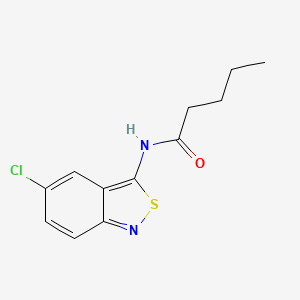
N-(5-Chloro-2,1-benzisothiazol-3-yl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Chloro-2,1-benzisothiazol-3-yl)pentanamide is an organic compound that belongs to the class of benzisothiazoles. This compound is characterized by the presence of a benzisothiazole ring substituted with a chlorine atom at the 5-position and a pentanamide group at the 3-position. Benzisothiazoles are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2,1-benzisothiazol-3-yl)pentanamide typically involves the reaction of 5-chloro-1,2-benzisothiazol-3(2H)-one with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically isolated by filtration and dried under reduced pressure to obtain a high-purity compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Chloro-2,1-benzisothiazol-3-yl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted benzisothiazoles with various functional groups.
Applications De Recherche Scientifique
N-(5-Chloro-2,1-benzisothiazol-3-yl)pentanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a preservative in various formulations.
Mécanisme D'action
The mechanism of action of N-(5-Chloro-2,1-benzisothiazol-3-yl)pentanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their death. In cancer cells, it may induce apoptosis by interfering with signaling pathways and promoting oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-1,2-benzisothiazol-3(2H)-one
- 2-Methyl-1,2-benzisothiazol-3(2H)-one
- 6-Chloro-2-hydrazino-1,3-benzoxazole
Uniqueness
N-(5-Chloro-2,1-benzisothiazol-3-yl)pentanamide is unique due to its specific substitution pattern and the presence of the pentanamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes .
Propriétés
Numéro CAS |
91991-22-9 |
|---|---|
Formule moléculaire |
C12H13ClN2OS |
Poids moléculaire |
268.76 g/mol |
Nom IUPAC |
N-(5-chloro-2,1-benzothiazol-3-yl)pentanamide |
InChI |
InChI=1S/C12H13ClN2OS/c1-2-3-4-11(16)14-12-9-7-8(13)5-6-10(9)15-17-12/h5-7H,2-4H2,1H3,(H,14,16) |
Clé InChI |
ZENFNZDSRBFJSD-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)NC1=C2C=C(C=CC2=NS1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



